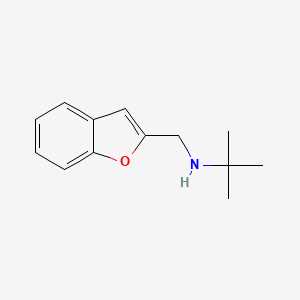

(1-Benzofuran-2-ylmethyl)(tert-butyl)amine

Description

(1-Benzofuran-2-ylmethyl)(tert-butyl)amine, with the chemical formula C₁₃H₁₇NO, is a secondary amine derivative of the benzofuran (B130515) scaffold. While this specific molecule is not extensively documented in mainstream literature, its constituent parts—the benzofuran core and the tert-butyl amine moiety—are subjects of intensive study. The exploration of this compound is driven by the well-established pharmacological importance of benzofuran derivatives and the unique stereoelectronic properties conferred by the tert-butyl group.

| Property | Value |

| CAS Number | 1042585-94-3 |

| Molecular Formula | C₁₃H₁₇NO |

| Molar Mass | 203.28 g/mol |

Table 1: Physicochemical Properties of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

N-(1-benzofuran-2-ylmethyl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C13H17NO/c1-13(2,3)14-9-11-8-10-6-4-5-7-12(10)15-11/h4-8,14H,9H2,1-3H3 |

InChI Key |

ILMBVNYMJXETNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC1=CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Sophisticated Methodologies for the Chemical Synthesis of 1 Benzofuran 2 Ylmethyl Tert Butyl Amine

In-Depth Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for dissecting a complex target molecule into simpler, commercially available starting materials. For (1-Benzofuran-2-ylmethyl)(tert-butyl)amine, the most logical disconnections involve the carbon-nitrogen bond of the amine and the bonds forming the benzofuran (B130515) core.

Primary Retrosynthetic Disconnection:

The most strategic initial disconnection is at the C-N bond of the tert-butylamine (B42293) group. This approach simplifies the synthesis into two main challenges: the formation of a suitable benzofuran-2-ylmethyl electrophile and its subsequent reaction with tert-butylamine. This leads to two key precursors:

tert-Butylamine: A readily available and inexpensive primary amine.

A Benzofuran-2-ylmethyl Synthon: This can be represented by several functionalized intermediates, most commonly benzofuran-2-carbaldehyde or a 2-(halomethyl)benzofuran.

Secondary Disconnection (Benzofuran Core):

The synthesis of the benzofuran-2-carbaldehyde precursor itself can be approached from multiple angles. A common and effective strategy involves the cyclization of an ortho-substituted phenol. This leads to simpler precursors such as:

Salicylaldehyde (B1680747) (2-hydroxybenzaldehyde): A versatile and common starting material.

A two-carbon unit: This can be a reagent like chloroacetone (B47974) or an α-haloketone, which reacts with salicylaldehyde to form the benzofuran ring. researchgate.netmdpi.comresearchgate.net

The chosen precursors based on this analysis are typically salicylaldehyde, a suitable two-carbon building block, and tert-butylamine, as they provide a convergent and flexible route to the target molecule.

Comprehensive Analysis of Synthetic Pathways

With the precursors identified, several forward synthetic pathways can be employed to construct this compound. These routes primarily differ in how the crucial C-N bond is formed.

The most direct methods for synthesizing the target molecule from a pre-formed benzofuran synthon are reductive amination and N-alkylation.

Reductive Amination: This is arguably the most robust method for this transformation. nih.gov The process involves the condensation of benzofuran-2-carbaldehyde with tert-butylamine to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, each with specific advantages in terms of reactivity and selectivity. researchgate.net

Table 1: Comparison of Reducing Agents for the Reductive Amination of Benzofuran-2-carbaldehyde

| Reducing Agent | Typical Solvent | Temperature | Key Characteristics |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Room Temp | Mild and selective; tolerates a wide range of functional groups. Often the reagent of choice. researchgate.net |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Room Temp | Effective, but requires careful pH control and is highly toxic. |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | 0 °C to Room Temp | Can reduce the starting aldehyde if imine formation is slow; less selective. |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol (EtOH), Ethyl Acetate (EtOAc) | Room Temp | "Green" method, but may be sensitive to other functional groups and catalyst poisoning. |

N-Alkylation: An alternative route is the direct alkylation of tert-butylamine with a 2-(halomethyl)benzofuran, such as 2-(chloromethyl)benzofuran (B1204907) or 2-(bromomethyl)benzofuran. This SN2 reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The halide precursor can be synthesized from the corresponding benzofuran-2-methanol using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). While straightforward, this method can sometimes be lower yielding than reductive amination due to potential side reactions.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. researchgate.net For the synthesis of this compound, a one-pot synthesis can be envisioned based on established copper-catalyzed reactions. nih.govacs.orgnih.gov

A plausible MCR strategy would involve the reaction of salicylaldehyde, tert-butylamine, and a suitable terminal alkyne in the presence of a copper catalyst (e.g., CuI). The proposed mechanism proceeds through several key steps:

Formation of an iminium ion from salicylaldehyde and tert-butylamine.

Generation of a copper acetylide intermediate from the terminal alkyne.

Nucleophilic attack of the copper acetylide on the iminium ion to form a propargylamine (B41283) intermediate.

Intramolecular cyclization (5-exo-dig) of the phenolic hydroxyl group onto the alkyne, followed by tautomerization to yield the final benzofuran product. nih.gov

This approach consolidates multiple bond-forming events into a single, highly efficient process.

The target molecule, this compound, is achiral and therefore does not require stereoselective synthesis or chiral resolution. However, these methodologies are paramount for the synthesis of its chiral analogues, which are often of significant interest in medicinal chemistry. For instance, the introduction of a substituent on the methylene (B1212753) bridge would create a stereocenter.

Stereoselective Synthesis: Should a chiral analogue be desired, one effective method involves starting from a chiral precursor. For example, optically active α-alkyl-2-benzofuranmethanamines can be prepared from N-protected α-amino acids. organic-chemistry.orgnih.gov This approach allows the synthesis of chiral benzofurans directly from the chiral pool without significant racemization, often facilitated by microwave irradiation to reduce reaction times. organic-chemistry.orgnih.gov Asymmetric catalysis, using chiral catalysts to control the stereochemical outcome of a reaction, represents another powerful strategy for creating enantiomerically enriched products. acs.org

Chiral Resolution: If a synthetic route produces a racemic mixture of a chiral analogue, the enantiomers must be separated. wikipedia.org The most common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the pure enantiomers. An alternative method is chiral column chromatography, which uses a chiral stationary phase to separate the enantiomers. wikipedia.org

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing product yield, minimizing side reactions, and ensuring process efficiency. The synthesis of the benzofuran core is often the most critical step to optimize.

Transition metal catalysis is central to many modern benzofuran syntheses. researchgate.net Palladium, copper, nickel, and gold catalysts are widely used for constructing the heterocyclic ring. nih.govthieme.denih.govorganic-chemistry.org For instance, in the Sonogashira coupling-cyclization route, the choice of catalyst, ligand, base, and solvent dramatically influences the outcome.

Table 2: Optimization Parameters for Palladium/Copper-Catalyzed Benzofuran Synthesis

| Parameter | Variation | Effect on Reaction | Example Reference |

| Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂, CuI (co-catalyst) | The combination of a palladium catalyst for coupling and a copper co-catalyst is highly effective. The choice of palladium source can affect catalytic activity and stability. | nih.govacs.org |

| Ligand | Triphenylphosphine (PPh₃), Bipyridine (bpy) | Ligands stabilize the metal center and modulate its reactivity, influencing both yield and selectivity. | acs.org |

| Base | Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | The base is crucial for both the coupling reaction and the subsequent cyclization step. Its strength and solubility can significantly impact reaction rates and yields. | nih.govresearchgate.net |

| Solvent | Toluene, Dimethylformamide (DMF), Acetonitrile (B52724) | The solvent affects the solubility of reactants and catalysts and can influence reaction pathways. Acetonitrile has been identified as a "greener" and effective solvent in some cases. | scielo.br |

| Temperature | Room Temperature to >100 °C | Higher temperatures often increase reaction rates but can also lead to decomposition or side products. Optimization is key to finding a balance. | acs.org |

The optimization of the final reductive amination step involves selecting the most appropriate reducing agent and solvent system to ensure complete conversion of the intermediate imine without undesired reduction of the starting aldehyde. nih.gov

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into synthetic planning is essential for developing sustainable chemical processes. The synthesis of this compound can be made more environmentally benign by considering several key aspects.

Atom Economy: Multicomponent reactions are inherently more atom-economical than multi-step linear syntheses, as they incorporate a greater proportion of the atoms from the reactants into the final product. researchgate.net

Use of Catalysis: Employing catalytic systems (e.g., Pd, Cu, Ni) is superior to using stoichiometric reagents, as it reduces waste. thieme.deorganic-chemistry.orgelsevier.es The development of recyclable catalysts further enhances the sustainability of the process. organic-chemistry.orgelsevier.es

Safer Solvents and Reaction Conditions: Traditional syntheses often use hazardous solvents like benzene (B151609) or chlorinated hydrocarbons. Modern approaches prioritize greener alternatives such as acetonitrile, water, or deep eutectic solvents (DES), which are biodegradable and have low toxicity. nih.govacs.orgscielo.br Performing reactions at room temperature or using energy-efficient techniques like microwave irradiation also contributes to a greener process. organic-chemistry.orgresearchgate.netkcl.ac.uk

Renewable Feedstocks: Whenever possible, precursors should be derived from renewable sources. For example, salicylaldehyde can be synthesized from phenol, and related phenolic compounds like vanillin (B372448) are available from lignin, a renewable biopolymer. elsevier.es

By evaluating synthetic routes against these principles, chemists can design pathways that are not only efficient but also minimize environmental impact.

Mechanistic Chemical Reactivity and Derivatization Strategies of 1 Benzofuran 2 Ylmethyl Tert Butyl Amine

Elucidation of Reaction Mechanisms involving the Benzofuran (B130515) Ring System

The benzofuran nucleus is an electron-rich heterocyclic system, which predisposes it to a variety of chemical transformations. Its reactivity is a composite of the individual reactivities of the furan (B31954) and benzene (B151609) rings, influencing the outcomes of substitution, oxidation, and reduction reactions.

The benzofuran ring is generally susceptible to electrophilic substitution. chemicalbook.com The preferred site of attack is typically the C2 position of the furan ring, followed by the C3 position, due to the higher electron density in the heterocyclic portion of the molecule. chemicalbook.comstackexchange.com However, in (1-Benzofuran-2-ylmethyl)(tert-butyl)amine, the C2 position is already substituted. Consequently, electrophilic attack is directed primarily to the C3 position. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com For instance, nitration using nitric acid in acetic anhydride (B1165640) would be expected to yield the 3-nitro derivative.

In contrast to electrophilic substitutions, nucleophilic aromatic substitution on the benzofuran ring is less common and generally requires the presence of activating groups, such as strong electron-withdrawing groups, or the use of organometallic catalysts. researchgate.netnih.govthieme.de

Table 1: Regioselectivity in Electrophilic Substitution of Benzofuran

| Position | Relative Reactivity | Rationale |

| C2 | Highest | Stabilization of the intermediate sigma complex by the adjacent oxygen atom and the fused benzene ring. stackexchange.comechemi.com |

| C3 | Moderate | The second most favorable position for attack when C2 is occupied. chemicalbook.com |

| Benzene Ring | Lower | Generally less reactive towards electrophiles compared to the furan ring. |

The benzofuran ring can undergo both oxidation and reduction, with the outcome depending on the reagents and reaction conditions. Oxidation can lead to the opening of the furan ring. For example, treatment with oxidizing agents like Mn(III)/Co(II) catalysts can result in oxidative ring-opening to form 1,4-dicarbonyl compounds. rsc.orgresearchgate.net Biomimetic oxidation using hydrogen peroxide catalyzed by manganese porphyrins can lead to the formation of epoxides, which can then undergo further reactions to yield ring-opened products like keto esters. mdpi.com

Reduction of the benzofuran system can be controlled to selectively hydrogenate either the furan or the benzene ring. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst typically results in the selective reduction of the 2,3-double bond of the furan ring to afford the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. nih.gov In contrast, using more active catalysts like Raney nickel can also lead to the hydrogenation of the benzene ring, though the furan ring is generally more susceptible to reduction. nih.gov

Table 2: Common Oxidation and Reduction Reactions of the Benzofuran Ring

| Reaction Type | Reagent(s) | Expected Product from this compound |

| Oxidation | Mn(III)/Co(II), O₂ | Ring-opened dicarbonyl compound |

| Oxidation | m-CPBA or DMD | Epoxide at the 2,3-double bond, followed by potential ring opening |

| Reduction | Pd/C, H₂ | (2,3-Dihydro-1-benzofuran-2-ylmethyl)(tert-butyl)amine |

| Reduction | Raney Nickel, H₂ | (2,3-Dihydro-1-benzofuran-2-ylmethyl)(tert-butyl)amine and potentially further reduction of the benzene ring |

Reactivity of the Tert-Butyl Amine Moiety

The tert-butyl group attached to the amine nitrogen in this compound imposes significant steric hindrance, which modulates the reactivity of the amine.

The secondary amine in this compound can react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. The steric bulk of the tert-butyl group can slow down the rate of this reaction compared to less hindered amines.

Imine formation from secondary amines is not a direct process. However, derivatives of the parent primary amine, tert-butylamine (B42293), readily undergo condensation with aldehydes and ketones to form tert-butanesulfinyl imines, which are versatile intermediates in asymmetric synthesis. iupac.orgnih.gov While this compound itself will not directly form an imine in the classical sense, its atmospheric degradation initiated by OH radicals can lead to the formation of imines and other oxidation products. whiterose.ac.ukacs.org

The nitrogen atom of the amine can act as a nucleophile and react with alkyl halides in a process known as quaternization to form a quaternary ammonium (B1175870) salt. This is a type of SN2 reaction. researchgate.net The rate of quaternization is highly dependent on the structure of the tertiary amine and the alkyl halide, as well as the solvent. The significant steric hindrance provided by the tert-butyl group in this compound would be expected to decrease the rate of quaternization compared to less sterically encumbered amines. researchgate.net

Table 3: Reactivity of the Tert-Butyl Amine Moiety

| Reaction Type | Reagent(s) | Expected Product with this compound |

| Amide Formation | Acetyl chloride | N-(1-Benzofuran-2-ylmethyl)-N-tert-butylacetamide |

| Quaternization | Methyl iodide | (1-Benzofuran-2-ylmethyl)(tert-butyl)dimethylammonium iodide |

Ligand Chemistry and Coordination Compound Formation

The presence of both a nitrogen donor atom in the amine and potential coordination sites on the benzofuran ring allows this compound to act as a ligand in the formation of coordination compounds with various metal ions. The nitrogen atom of the amine can coordinate to a metal center, and the benzofuran ring can participate in π-coordination. The specific coordination mode would depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. Benzofuran derivatives have been utilized in the synthesis of various metal complexes, including those with ruthenium, which can catalyze reactions like imine synthesis. dtu.dk

Kinetic and Thermodynamic Studies of Chemical Transformations of this compound

A thorough review of scientific literature and chemical databases reveals a notable absence of specific kinetic and thermodynamic studies focused on the chemical transformations of this compound. While the broader class of benzofuran derivatives has been a subject of extensive synthetic and mechanistic investigation, quantitative data regarding the rates, equilibria, and energetic profiles of reactions involving this particular compound are not publicly available.

General principles of chemical reactivity suggest that the transformations of this compound would involve the nucleophilic character of the secondary amine and the chemistry of the benzofuran ring. Potential derivatization strategies could include N-alkylation, N-acylation, and reactions involving the benzofuran nucleus, such as electrophilic substitution. However, without experimental data, any discussion of the kinetic and thermodynamic parameters for such transformations would be purely speculative.

To date, no studies have been published that provide data tables with rate constants, activation energies, or thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy changes) for the derivatization or degradation of this compound. Consequently, a detailed analysis of the kinetic and thermodynamic aspects of its chemical reactivity cannot be provided at this time. Further experimental research would be required to elucidate these fundamental chemical properties.

Computational and Theoretical Chemistry Studies of 1 Benzofuran 2 Ylmethyl Tert Butyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors (e.g., DFT, HOMO/LUMO Analysis)

No specific studies detailing Density Functional Theory (DFT) calculations, Highest Occupied Molecular Orbital (HOMO)/Lowest Unoccupied Molecular Orbital (LUMO) analysis, or other electronic structure and reactivity descriptors for (1-Benzofuran-2-ylmethyl)(tert-butyl)amine were found.

Conformational Analysis and Potential Energy Surface Mapping

Information regarding the conformational analysis or potential energy surface mapping for this compound is not available in the searched scientific literature.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

No published molecular dynamics simulation studies that would provide insight into the solution-phase behavior or intermolecular interactions of this compound could be identified.

In Silico Prediction of Reaction Pathways and Transition States

There are no available in silico studies predicting the reaction pathways or transition states for this compound.

Quantitative Structure-Activity Relationships (QSAR) at a Theoretical Level (focused on molecular descriptors)

A search for theoretical Quantitative Structure-Activity Relationship (QSAR) studies involving the calculation of molecular descriptors specifically for this compound did not yield any relevant results.

Applications As a Building Block in Complex Chemical Synthesis and Materials Science

Role as a Precursor in the Synthesis of Advanced Organic Molecules

Benzofuran (B130515) derivatives are widely recognized as crucial intermediates in the synthesis of more complex organic molecules. The general reactivity of the benzofuran ring allows for various transformations, including electrophilic substitution, metal-catalyzed cross-coupling reactions, and cycloadditions. The amine functionality in "(1-Benzofuran-2-ylmethyl)(tert-butyl)amine" can be readily acylated, alkylated, or used to form larger heterocyclic systems.

Table 1: Potential Synthetic Transformations Utilizing this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| N-Acylation | Acid chlorides, anhydrides, in the presence of a base | Amides with diverse functionalities |

| N-Alkylation | Alkyl halides, reductive amination with aldehydes/ketones | Tertiary amines with varied substituents |

| C-H Functionalization | Transition metal catalysts (e.g., Palladium, Rhodium) | Arylated or alkenylated benzofuran derivatives |

| Pictet-Spengler Reaction | Aldehydes or ketones, acidic conditions | Fused heterocyclic systems |

These transformations could lead to the synthesis of a wide array of advanced organic molecules with potential applications in medicinal chemistry, agrochemicals, and materials science. The tert-butyl group, while sterically hindering, can also impart specific solubility and stability properties to the resulting molecules.

Utilization in Supramolecular Chemistry and Host-Guest Systems

The structural features of "this compound" lend themselves to potential applications in supramolecular chemistry. The aromatic benzofuran unit can participate in π-π stacking interactions, while the amine group can act as a hydrogen bond donor or acceptor. These non-covalent interactions are the foundation of host-guest chemistry and the self-assembly of larger, ordered structures.

While direct studies on this specific molecule are lacking, related benzofuran structures have been incorporated into macrocycles and other supramolecular architectures. The ability to functionalize both the benzofuran ring and the amine group would allow for the tuning of its recognition properties for specific guest molecules, such as ions or small organic compounds.

Development of this compound-Derived Catalysts and Ligands for Organic Reactions

The nitrogen atom in the amine side chain of "this compound" makes it a candidate for development into a ligand for transition metal catalysis. The synthesis of chiral derivatives of this compound could lead to new classes of ligands for asymmetric catalysis, a critical area in modern organic synthesis.

The benzofuran scaffold itself can be modified to incorporate other donor atoms, creating multidentate ligands. These ligands could coordinate with various metals to form catalysts for a range of organic reactions, including cross-coupling, hydrogenation, and oxidation reactions. The electronic properties of the benzofuran ring can influence the activity and selectivity of the resulting metal complex.

Incorporation into Polymeric Systems or Nanostructured Materials

The functional handles present in "this compound" offer pathways for its incorporation into polymeric materials. For instance, the amine group could be used to initiate ring-opening polymerization or could be incorporated as a monomer in step-growth polymerization processes like the formation of polyamides or polyimides.

The benzofuran moiety can impart desirable properties to the resulting polymer, such as thermal stability, fluorescence, or specific electronic characteristics. In the realm of nanomaterials, derivatives of this compound could potentially be used to functionalize the surface of nanoparticles, providing a means to tune their solubility, stability, and biological interactions.

Advanced Analytical Methodologies for Research Scale Detection, Purity Assessment, and Reaction Monitoring

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC, SFC)

Chromatography is a cornerstone of analytical chemistry, indispensable for separating the target compound from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques for the analysis of benzofuran (B130515) derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase (RP-HPLC) mode, is a powerful tool for the purity assessment and quantification of benzofuran compounds. derpharmachemica.com The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. For a compound like (1-Benzofuran-2-ylmethyl)(tert-butyl)amine, which possesses both hydrophobic (benzofuran, tert-butyl) and polar (amine) characteristics, RP-HPLC offers excellent resolving power.

Method development for this compound would typically involve optimizing the mobile phase composition, which often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. derpharmachemica.comsielc.com The pH of the mobile phase is a critical parameter, as it influences the ionization state of the secondary amine group and thus its retention characteristics. Detection is commonly achieved using a UV-Vis detector, leveraging the chromophoric nature of the benzofuran ring system. researchgate.net Quantitative analysis relies on creating a calibration curve by plotting the peak area against known concentrations of a reference standard. The progress of synthesis reactions can be monitored by taking aliquots from the reaction mixture over time and analyzing them by HPLC or thin-layer chromatography (TLC) to track the consumption of reactants and the formation of the product. nih.govresearchgate.net

Table 1: Illustrative RP-HPLC Parameters for Analysis of Related Benzofuran Compounds

| Parameter | Condition 1 (Adapted from Carbofuran Analysis) derpharmachemica.com | Condition 2 (General Method for Benzofurans) sielc.com |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Newcrom R1 |

| Mobile Phase | Acetonitrile:Potassium Dihydrogen Orthophosphate Buffer (60:40, v/v), pH 5.8 | Acetonitrile:Water with Phosphoric Acid |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | UV at 282 nm | UV, MS-compatible with Formic Acid |

| Retention Time | ~4.0 min (for Carbofuran) | Analyte Dependent |

Gas Chromatography (GC): GC is suitable for analyzing thermally stable and volatile compounds. Given its molecular weight and structure, this compound could be amenable to GC analysis. The technique separates compounds based on their boiling points and interactions with the stationary phase of a capillary column. For amines, derivatization is sometimes employed to improve thermal stability and peak shape, though the tert-butyl group may provide sufficient steric hindrance to yield good chromatography without it. Flame Ionization Detection (FID) is a common detector for quantification due to its wide linear range and sensitivity to organic compounds. GC is particularly useful for monitoring reaction completion and detecting volatile impurities. sciresjournals.comnanobioletters.com

Supercritical Fluid Chromatography (SFC): SFC is a hybrid of GC and LC that uses a supercritical fluid (typically carbon dioxide) as the mobile phase. It offers fast separations and is considered a "green" alternative due to reduced organic solvent consumption. SFC can be an effective method for separating chiral compounds and for purity analysis of compounds like benzofuran derivatives.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Identification and Trace Analysis in Research Matrices

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide a powerful combination of separation and structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a definitive method for the identification of volatile and semi-volatile compounds in research samples. researchgate.net After separation on the GC column, molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes predictable fragmentation of the molecule. The resulting mass spectrum, a pattern of fragment ions and their relative abundances, serves as a "molecular fingerprint" that can be used to confirm the structure of this compound. sciresjournals.com The fragmentation pattern would likely show characteristic ions corresponding to the benzofuran moiety, the tert-butyl group, and cleavage at the benzylic position. This technique is invaluable for confirming the identity of the synthesized product and identifying unknown byproducts. sciresjournals.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is arguably the most versatile and powerful tool for the analysis of pharmaceutical-type molecules. It combines the high-resolution separation of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov Electrospray ionization (ESI) is a common "soft" ionization technique used in LC-MS that typically keeps the molecule intact, yielding a prominent protonated molecule [M+H]⁺. nih.govresearchgate.net For this compound, ESI in positive ion mode would be expected to produce a strong signal for its protonated form.

Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity. In this technique, the protonated parent ion is selected and subjected to collision-induced dissociation (CID) to generate specific product ions. researchgate.net By monitoring for specific transitions from a parent ion to a product ion (Selected Reaction Monitoring, SRM), LC-MS/MS provides exceptional sensitivity and selectivity, enabling the quantification of the compound at very low levels in complex research matrices like biological samples or crude reaction mixtures. researchgate.net High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, allowing for the determination of the elemental composition and further confirming the compound's identity. mdpi.com

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected Primary Ion(s) | Potential Fragmentation Pathways |

| GC-MS | Electron Ionization (EI) | Molecular ion (M⁺•), though may be weak. | Cleavage of tert-butyl group, benzylic cleavage yielding a benzofuranylmethyl cation. |

| LC-MS | Electrospray (ESI+) | Protonated molecule ([M+H]⁺) | Minimal fragmentation in the source. |

| LC-MS/MS | ESI+ with CID | Parent ion: [M+H]⁺ | Product ions from neutral loss of isobutylene, loss of the tert-butylamine (B42293) moiety. |

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is dependent on the charge and size of the molecule. nih.gov Capillary Zone Electrophoresis (CZE), the most common mode of CE, is particularly well-suited for the analysis of charged species. mdpi.com

For this compound, analysis would be performed in an acidic buffer where the secondary amine is protonated, imparting a positive charge on the molecule. This allows it to migrate in the electric field. CZE offers extremely high separation efficiencies, often exceeding those of HPLC, making it an excellent complementary technique for purity analysis. capes.gov.br It is especially powerful for resolving closely related impurities that may co-elute in HPLC, such as isomers or degradation products with subtle structural differences. nih.gov The technique requires minimal sample and solvent, making it a cost-effective and environmentally friendly option for routine purity checks in a research setting. nih.gov

Spectrophotometric and Fluorometric Assays for Specific Research Applications

While chromatography provides separation, spectroscopic assays can offer rapid and specific quantification, often without the need for extensive separation.

Spectrophotometric Assays: UV-Vis spectrophotometry can be used for the direct quantification of this compound in pure solutions by measuring its absorbance at a specific wavelength, which is dictated by the benzofuran chromophore. researchgate.net For more specific detection of the amine functionality in research matrices, colorimetric assays can be developed. Such assays often involve a chemical reaction that produces a colored product. For instance, various reagents are known to react with amines to form colored complexes whose absorbance can be measured. nih.govresearchgate.net While many of these are designed for primary amines, specific conditions could potentially be optimized for secondary amines. researchgate.net

Fluorometric Assays: Many benzofuran derivatives are known to be fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. nih.govresearchgate.net This intrinsic fluorescence provides a basis for highly sensitive and selective detection and quantification. The fluorescence properties (excitation/emission maxima, quantum yield) are dependent on the molecular structure and the solvent environment. acs.org A fluorometric assay for this compound would involve determining its optimal excitation and emission wavelengths. The fluorescence intensity is directly proportional to the concentration over a certain range, allowing for quantification at levels often much lower than those achievable with UV-Vis spectrophotometry. This high sensitivity makes fluorometry suitable for trace analysis in specific research applications. nih.gov The study of how the compound's fluorescence changes upon binding to a biological target could also be a valuable research application. nih.gov

Molecular Mechanism of Action Studies and Ligand Target Interactions Strictly in Vitro and Computational Focus

Elucidation of Molecular Binding Mechanisms with Purified Receptors or Enzymes

A thorough search of scientific databases and literature reveals no published studies detailing the molecular binding mechanisms of (1-Benzofuran-2-ylmethyl)(tert-butyl)amine with any purified receptors or enzymes. Consequently, there is no available data on its binding kinetics, such as association or dissociation rate constants (k_on, k_off), or the thermodynamics of its interaction with any biological target.

In Vitro Enzyme Inhibition/Activation Kinetics and Mechanistic Pathways

There is currently no publicly available research that has investigated the in vitro effects of this compound on enzyme activity. As such, data regarding its enzyme inhibition or activation kinetics, including parameters like IC50, Ki, or the specific mechanistic pathways of interaction (e.g., competitive, non-competitive, uncompetitive), are absent from the scientific record.

Computational Molecular Docking and Dynamics Simulations of Ligand-Target Complexes

No computational studies, such as molecular docking or molecular dynamics simulations, have been published that specifically model the interaction of this compound with any biological target. Therefore, there are no predictive data on its binding modes, interaction energies, or the stability of any potential ligand-target complexes.

Structure-Activity Relationship (SAR) Elucidation for Molecular Recognition based on In Vitro Data

While structure-activity relationship (SAR) studies have been conducted for the broader class of benzofuran (B130515) derivatives, no such analyses are available specifically for this compound. The lack of in vitro data for this compound and a series of structurally related analogues prevents any elucidation of its SAR for molecular recognition at any target.

Cell-Free Biochemical Assays for Unraveling Intracellular Signaling Pathways at a Molecular Level

No studies utilizing cell-free biochemical assays to investigate the effects of this compound on intracellular signaling pathways have been reported. Research into its molecular-level impact on specific cellular processes remains an unaddressed area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.